(1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid (1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2227794-54-7
VCID: VC5395802
InChI: InChI=1S/C11H11BrO2/c1-6-2-3-7(12)4-8(6)9-5-10(9)11(13)14/h2-4,9-10H,5H2,1H3,(H,13,14)/t9-,10+/m0/s1
SMILES: CC1=C(C=C(C=C1)Br)C2CC2C(=O)O
Molecular Formula: C11H11BrO2
Molecular Weight: 255.111

(1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid

CAS No.: 2227794-54-7

Cat. No.: VC5395802

Molecular Formula: C11H11BrO2

Molecular Weight: 255.111

* For research use only. Not for human or veterinary use.

(1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid - 2227794-54-7

Specification

CAS No. 2227794-54-7
Molecular Formula C11H11BrO2
Molecular Weight 255.111
IUPAC Name (1R,2R)-2-(5-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C11H11BrO2/c1-6-2-3-7(12)4-8(6)9-5-10(9)11(13)14/h2-4,9-10H,5H2,1H3,(H,13,14)/t9-,10+/m0/s1
Standard InChI Key RYHNJJBOOXOIQX-VHSXEESVSA-N
SMILES CC1=C(C=C(C=C1)Br)C2CC2C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₁H₁₁BrO₂, a molecular weight of 255.11 g/mol, and an IUPAC name of (1R,2R)-2-(5-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid. Its stereochemistry is defined by the (1R,2R) configuration, which influences its reactivity and biological interactions .

Key Structural Attributes:

  • Cyclopropane core: A three-membered carbon ring with high ring strain.

  • Bromine substituent: Positioned at the 5th carbon of the 2-methylphenyl group, enhancing electrophilic reactivity.

  • Carboxylic acid group: Facilitates hydrogen bonding and salt formation, critical for solubility and pharmacokinetic properties .

Table 1: Molecular Data

PropertyValueSource
CAS Number2227794-54-7
Molecular FormulaC₁₁H₁₁BrO₂
Molecular Weight255.11 g/mol
Stereochemistry(1R,2R)
SMILESCC1=C(C=C(C=C1)Br)C2CC2C(=O)O

Synthesis and Stereochemical Control

Cyclopropanation Strategies

The synthesis typically involves diastereoselective cyclopropanation of pre-functionalized alkenes. A key method employs bromocyclopropane precursors undergoing base-assisted epimerization to achieve the desired (1R,2R) configuration . For example:

  • Substrate Preparation: A brominated styrene derivative is treated with a diazo compound (e.g., ethyl diazoacetate) in the presence of a transition-metal catalyst (e.g., Rh₂(OAc)₄) to form the cyclopropane core .

  • Stereochemical Optimization: Chiral auxiliaries or enantioselective catalysts ensure high enantiomeric excess (ee > 95%) .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsOutcome
1Rh₂(OAc)₄, CH₂Cl₂, 25°C, 12 hCyclopropane ring formation
2KOH, DMSO, 40°C, 6 hEpimerization to (1R,2R) isomer
3HCl(aq) extractionIsolation of carboxylic acid

Challenges in Synthesis

  • Ring strain: The cyclopropane ring’s instability necessitates mild reaction conditions to prevent ring-opening .

  • Bromine reactivity: Competing side reactions (e.g., debromination) require careful stoichiometric control.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (logP ≈ 2.7) due to its hydrophobic aromatic and cyclopropane moieties. It is stable under inert atmospheres but prone to oxidative degradation in the presence of light or moisture .

Table 3: Physicochemical Data

PropertyValueMethod
Melting PointNot reported
LogP~2.7 (estimated)XLogP3
pKa~4.2 (carboxylic acid)Computational model

Spectroscopic Characterization

  • ¹H NMR: Distinct signals for cyclopropane protons (δ 1.2–1.8 ppm) and aromatic protons (δ 7.2–7.5 ppm) .

  • IR: Strong absorption at 1700 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br stretch).

Applications in Research

Pharmaceutical Intermediates

The compound serves as a precursor for GluN2A-positive allosteric modulators (PAMs), which target NMDA receptors to treat cognitive disorders . Its rigid cyclopropane structure enhances binding affinity to hydrophobic pockets in proteins .

Agrochemical Development

Patents describe derivatives of cyclopropane carboxylic acids as insecticides, leveraging the bromine substituent for halogen-bonding interactions with pest enzymes .

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